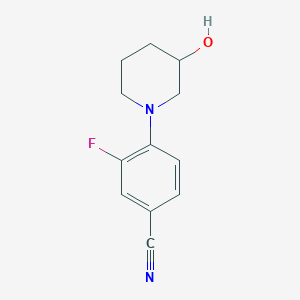

3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile

Descripción general

Descripción

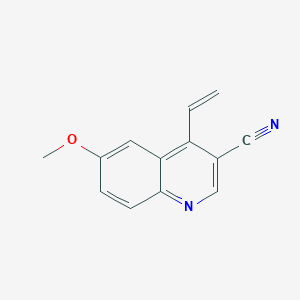

3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C12 H13 F N2 O . It has a molecular weight of 220.24 . This compound is used in diverse scientific research due to its unique properties.

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile is represented by the SMILES notation: C1CC(CN(C1)c1ccc(C#N)cc1F)O . This notation provides a way to represent the structure using ASCII strings.Aplicaciones Científicas De Investigación

Antibacterial Activity

- Scientific Field : Organic Chemistry, Pharmacology

- Application Summary : The compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity .

- Methods of Application : A synthetic route using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

- Results : Antibacterial evaluation revealed that one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Non-linear Optics

- Scientific Field : Physics, Optics

- Application Summary : The compound has been studied for its potential applications in the field of non-linear optics .

- Methods of Application : Quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set were used to predict the polarizability and the first order hyperpolarizability of the compound .

- Results : The calculated first order hyperpolarizability inferred that the compound could be an efficient tool for future applications in the field of non-linear optics .

Ligand and PROTACs Synthesis

- Scientific Field : Biochemistry

- Application Summary : The compound has been used in the synthesis of ligands and PROTACs .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The incorporation of (3R,4S)-3-fluoro-4-hydroxyproline achieved ligands and PROTACs with affinities and cellular activities comparable to those of the parent Hyp-containing compounds .

Food Preservatives

- Scientific Field : Food Science

- Application Summary : Derivatives of benzonitrile, which is structurally similar to “3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile”, have been used as preservatives for food products .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Alzheimer’s Disease Treatment

- Scientific Field : Neurology, Pharmacology

- Application Summary : N-benzylpiperidine benzisoxazole derivatives, which can be synthesized from “3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile”, are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Antipsychotic Drugs

- Scientific Field : Psychiatry, Pharmacology

- Application Summary : 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Drug Discovery

- Scientific Field : Pharmacology

- Application Summary : The conformational behavior of fluorinated compounds, including “3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile”, is being studied to expand the current molecular design toolbox for drug discovery .

- Methods of Application : A systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives has been carried out using NMR spectroscopy .

- Results : The results or outcomes obtained were not detailed in the source .

Metabolic Stability Improvement

- Scientific Field : Biochemistry

- Application Summary : The high C-F bond energy in fluorinated compounds, including “3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile”, increases metabolic stability, which is beneficial in drug lead candidates .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Polarity and Lipophilicity Fine-Tuning

- Scientific Field : Medicinal Chemistry

- Application Summary : The electronic effects of fluorine in “3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile” allow for modification of critical properties such as the pKa . A fine-tuning of polarity and lipophilicity can increase solubility and membrane permeability, which may in turn increase the likelihood of success in clinical trials .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Propiedades

IUPAC Name |

3-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-11-6-9(7-14)3-4-12(11)15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUFQXHQAZLQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)C#N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1397204.png)

![2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B1397206.png)

![2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397210.png)